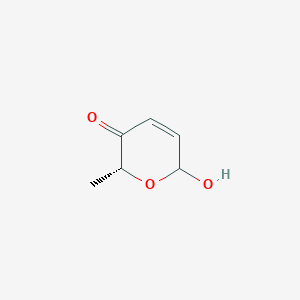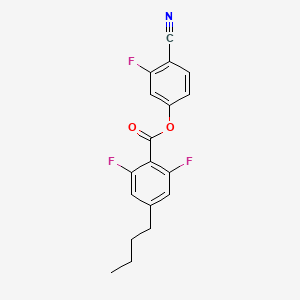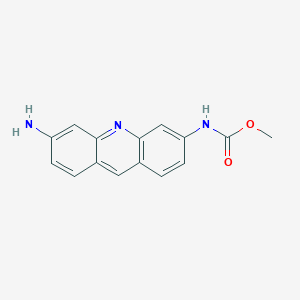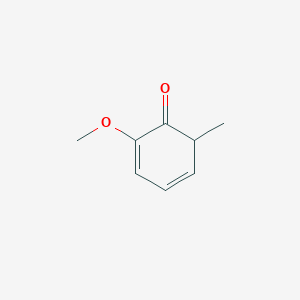![molecular formula C25H46OP2 B14262055 2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol CAS No. 189561-71-5](/img/structure/B14262055.png)
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol is a chemical compound known for its unique structure and properties. It is a phosphine ligand, which means it can donate a pair of electrons to a metal center, making it useful in various catalytic processes. The compound’s structure includes a phenol group substituted with two di-tert-butylphosphanyl groups at the 2 and 6 positions and a methyl group at the 4 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol typically involves the reaction of 2,6-dibromomethyl-4-methylphenol with di-tert-butylphosphine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction mixture is heated to facilitate the substitution of bromine atoms with di-tert-butylphosphanyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Substitution: The phosphine groups can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Coupling Reactions: The compound is often used as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Substitution: Metal salts like palladium or platinum complexes are common reagents.
Coupling Reactions: Catalysts such as palladium acetate or nickel chloride are used along with bases like potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Substitution: Metal-phosphine complexes.
Coupling Reactions: Biaryl compounds, alkenes, and other coupled products.
科学的研究の応用
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, enhancing the reactivity and selectivity of metal catalysts.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and polymers due to its role in catalytic processes.
作用機序
The mechanism of action of 2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol primarily involves its ability to act as a ligand, donating electron pairs to metal centers. This interaction stabilizes the metal in various oxidation states and enhances its catalytic activity. The compound’s bulky di-tert-butylphosphanyl groups provide steric protection, preventing unwanted side reactions and increasing the selectivity of the catalytic process.
類似化合物との比較
Similar Compounds
- 2,6-Bis(di-tert-butylphosphinomethyl)pyridine
- 2,4,6-Tri-tert-butylphenyl
- 1,2-Bis(di-tert-butylphosphinomethyl)benzene
Uniqueness
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which provides a balance of electronic and steric effects. This makes it particularly effective as a ligand in catalytic processes, offering high reactivity and selectivity compared to similar compounds.
特性
CAS番号 |
189561-71-5 |
|---|---|
分子式 |
C25H46OP2 |
分子量 |
424.6 g/mol |
IUPAC名 |
2,6-bis(ditert-butylphosphanylmethyl)-4-methylphenol |
InChI |
InChI=1S/C25H46OP2/c1-18-14-19(16-27(22(2,3)4)23(5,6)7)21(26)20(15-18)17-28(24(8,9)10)25(11,12)13/h14-15,26H,16-17H2,1-13H3 |
InChIキー |
GDKGOMGLLKXLCV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)CP(C(C)(C)C)C(C)(C)C)O)CP(C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)

![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)



